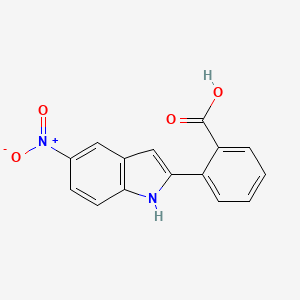
3-Methylglutaconic acid, bis(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylglutaconic acid, bis(trimethylsilyl) ester is an organic compound with the molecular formula C12H24O4Si2. It is a derivative of 3-methylglutaconic acid, where the carboxylic acid groups are esterified with trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylglutaconic acid, bis(trimethylsilyl) ester typically involves the esterification of 3-methylglutaconic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-Methylglutaconic acid+2(Trimethylsilyl chloride)→3-Methylglutaconic acid, bis(trimethylsilyl) ester+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylglutaconic acid, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 3-Methylglutaconic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
3-Methylglutaconic acid, bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a derivatizing agent for gas chromatography and mass spectrometry.
Biology: Utilized in the study of metabolic pathways involving 3-methylglutaconic acid.
Medicine: Investigated for its potential role in diagnosing metabolic disorders related to 3-methylglutaconic aciduria.
Industry: Employed in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methylglutaconic acid, bis(trimethylsilyl) ester involves its ability to act as a protecting group for carboxylic acids during chemical synthesis. The trimethylsilyl groups protect the carboxylic acid groups from unwanted reactions, allowing selective reactions to occur at other functional groups. The compound can be deprotected by hydrolysis to regenerate the original carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylglutaconic acid, bis(trimethylsilyl) ester
- 3-Methylglutaric acid, bis(trimethylsilyl) ester
- 2-Pentenedioic acid, 3-methyl-, bis(trimethylsilyl) ester
Uniqueness
3-Methylglutaconic acid, bis(trimethylsilyl) ester is unique due to its specific structure and reactivity. The presence of the trimethylsilyl groups provides stability and makes it a useful reagent in organic synthesis. Its ability to act as a protecting group for carboxylic acids sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H24O4Si2 |
|---|---|
Poids moléculaire |
288.49 g/mol |
Nom IUPAC |
bis(trimethylsilyl) (E)-3-methylpent-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-10(8-11(13)15-17(2,3)4)9-12(14)16-18(5,6)7/h8H,9H2,1-7H3/b10-8+ |
Clé InChI |
CWJVRLKZONLMHK-CSKARUKUSA-N |
SMILES isomérique |
C/C(=C\C(=O)O[Si](C)(C)C)/CC(=O)O[Si](C)(C)C |
SMILES canonique |
CC(=CC(=O)O[Si](C)(C)C)CC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


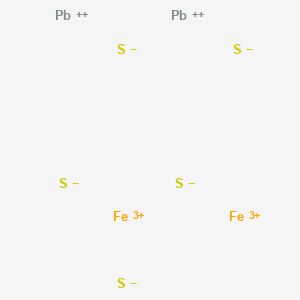
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
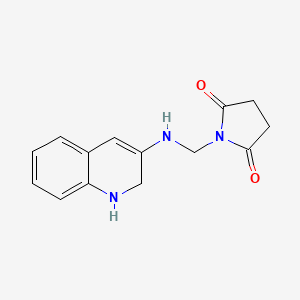
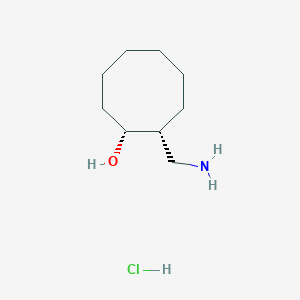
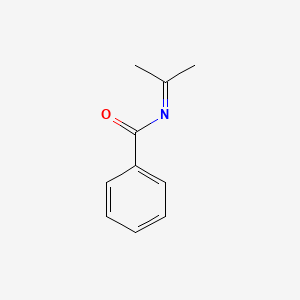
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
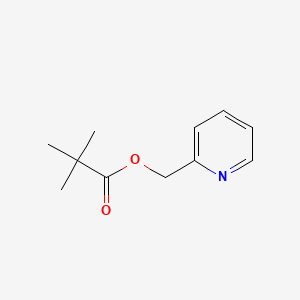
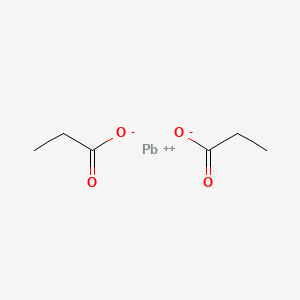
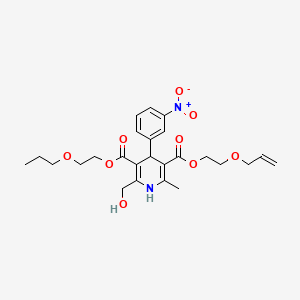
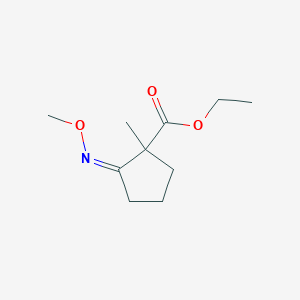

![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
